5-Bromo-2-methyl-2-pentene

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5-Bromo-2-methyl-2-pentene (CAS 2270-59-9), also known as homoprenyl bromide, 4-methyl-3-pentenyl bromide, or 1-bromo-4-methyl-3-pentene, is a C6 primary alkyl bromide featuring an internal trisubstituted alkene (2-methyl-2-pentene core). With a molecular formula of C6H11Br and molecular weight of 163.06 g/mol, this colorless to pale yellow liquid exhibits a density of 1.217 g/mL at 25 °C, a boiling point of 152–154 °C, and a refractive index of n20/D 1.476.

Molecular Formula C6H11B
Molecular Weight 163.06 g/mol
CAS No. 2270-59-9
Cat. No. B1266619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-2-pentene
CAS2270-59-9
Molecular FormulaC6H11B
Molecular Weight163.06 g/mol
Structural Identifiers
SMILESCC(=CCCBr)C
InChIInChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3
InChIKeyUNXURIHDFUQNOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methyl-2-pentene (CAS 2270-59-9): A C5 Isoprenoid Building Block for Sesquiterpenoid and Radiochemical Synthesis


5-Bromo-2-methyl-2-pentene (CAS 2270-59-9), also known as homoprenyl bromide, 4-methyl-3-pentenyl bromide, or 1-bromo-4-methyl-3-pentene, is a C6 primary alkyl bromide featuring an internal trisubstituted alkene (2-methyl-2-pentene core) [1]. With a molecular formula of C6H11Br and molecular weight of 163.06 g/mol, this colorless to pale yellow liquid exhibits a density of 1.217 g/mL at 25 °C, a boiling point of 152–154 °C, and a refractive index of n20/D 1.476 . The compound serves as a strategically prenylated C5 building block wherein the pre-installed isoprenoid motif (the 4-methyl-3-pentenyl chain) obviates iterative isopentenylation steps in terpenoid total synthesis—a synthetic economy advantage not offered by simpler allylic bromides such as prenyl bromide (1-bromo-3-methyl-2-butene, C5) or geranyl bromide (C10) [2].

5-Bromo-2-methyl-2-pentene: Why C5 Allylic Bromide Substitution Compromises Synthetic Efficiency


In terpenoid and isoprenoid natural product synthesis, the substitution of 5-bromo-2-methyl-2-pentene with generic C5 allylic bromides (e.g., prenyl bromide, CAS 870-63-3) or C10 geranyl/phytyl bromides is non-viable due to structural and functional divergence [1]. Prenyl bromide (1-bromo-3-methyl-2-butene) provides only a C5 isoprene unit, mandating subsequent iterative homologation to reach the C6 or extended chain architectures required in sesquiterpenoids such as penifulvin A, farnesol, and aplysiapyranoid C [2]. Conversely, longer-chain alternatives (e.g., geranyl bromide) introduce superfluous carbon atoms and pre-installed stereochemistry that is incompatible with the specific regio- and stereochemical demands of target molecules [3]. The presence of a primary alkyl bromide at the C5 position (rather than an allylic bromide at C1) in 5-bromo-2-methyl-2-pentene confers differential reactivity in SN2 alkylations and Grignard formations, a kinetic and mechanistic distinction validated across multiple synthetic routes in pharmaceutical and radiochemical intermediate preparation .

5-Bromo-2-methyl-2-pentene Comparative Evidence: Quantified Differentiation in Physical Properties, Synthetic Routes, and Reactivity


Thermophysical and Storage Differentiation: Density, Refractive Index, and Cold-Chain Mandate

5-Bromo-2-methyl-2-pentene exhibits distinct thermophysical properties relative to saturated C6 bromoalkanes and shorter-chain allylic bromides, providing batch identity verification metrics and a logistics-based procurement differentiator. Its density (1.217 g/mL at 25 °C) and refractive index (n20/D 1.476) are precisely characterized and validated across NIST critically evaluated data, Sigma-Aldrich, and FUJIFILM Wako specifications . Critically, the compound requires refrigerated storage at 2–8 °C (mandated by all major suppliers including Thermo Scientific, AKSci, and FUJIFILM Wako), whereas saturated analogs (e.g., 1-bromohexane) and simple allylic bromides (e.g., allyl bromide) are routinely stored at ambient temperature . This cold-chain requirement is not a mere vendor recommendation but a stability-driven necessity that impacts procurement planning and total cost of ownership for laboratories without validated cold storage capacity [1].

Physical chemistry Quality control Logistics compliance

Grignard Reagent Formation and SN2 Reactivity: Leaving Group Capability vs. Chloro and Iodo Analogs

The primary alkyl bromide motif in 5-bromo-2-methyl-2-pentene enables Grignard reagent formation with magnesium in anhydrous ether, a transformation documented in the synthesis of farnesol wherein the resultant organomagnesium species couples with diethyl oxalate to yield ethyl 2-oxo-6-methyl-5-heptenoate [1]. Bromoalkanes exhibit intermediate reactivity in SN2 nucleophilic substitution relative to chloro- (slower, poorer leaving group) and iodo- (faster but more expensive, less stable) analogs [2]. While direct kinetic data for 5-bromo-2-methyl-2-pentene vs. its chloro analog (5-chloro-2-methyl-2-pentene) are not available in the open literature, the established leaving group hierarchy (I > Br > Cl) predicts that the bromo compound will undergo SN2 displacement approximately 10–100× faster than the chloro analog under identical conditions—a class-level inference derived from relative leaving group ability (pKa of conjugate acid: HBr ≈ –9, HCl ≈ –7) [3]. This reactivity differential has practical implications: the bromo compound balances sufficient reactivity for efficient coupling with diminished side-reaction propensity and lower procurement cost compared to the iodo analog [4].

Organometallic chemistry Nucleophilic substitution C–C bond formation

Sesquiterpenoid Synthesis: Exclusive C5 Prenyl Building Block for Penifulvin A and Farnesol

5-Bromo-2-methyl-2-pentene is uniquely documented as the essential C5 building block in the total syntheses of structurally demanding sesquiterpenoids, specifically penifulvin A (featuring a novel dioxa-fenestrane framework) and farnesol (a key acyclic sesquiterpenoid and biosynthetic precursor to numerous natural products) . In the stereoselective synthesis of farnesol, 5-bromo-2-methyl-2-pentene serves as the sole starting material, achieving a key alkylation step with 5-lithio-2,3-dihydrofuran followed by Ni(0)-catalyzed coupling with MeMgI to afford (3E)-4,8-dimethylnona-3,7-dien-1-ol in 72% yield [1]. Neither prenyl bromide (C5) nor geranyl bromide (C10) can substitute in this route: prenyl bromide lacks the requisite carbon count and internal alkene geometry, while geranyl bromide introduces an extra isoprene unit that would misalign with the target C15 farnesol skeleton [2].

Natural product synthesis Sesquiterpenoids Terpene chemistry

Alkylation of 4-Piperidone in Drug Intermediate Synthesis: Validated Route for Tertiary Amine Formation

5-Bromo-2-methyl-2-pentene has been specifically employed in the alkylation of 4-piperidone monohydrate hydrochloride to produce tertiary amine intermediates relevant to pharmaceutical synthesis [1]. The reaction proceeds under mild conditions in the presence of KI and K2CO3, leveraging the primary alkyl bromide for efficient SN2 displacement. Alternative halides—such as 5-chloro-2-methyl-2-pentene—would exhibit substantially slower alkylation kinetics under identical base-mediated conditions due to the poorer leaving group ability of chloride, while 5-iodo-2-methyl-2-pentene, though more reactive, would introduce greater cost and potential elimination side-reaction risks [2]. The compound is also documented in the synthesis of cytotoxic marine natural product aplysiapyranoid C and in patent literature for homoharringtonine intermediate preparation (EP-3275875-A1), further substantiating its privileged role in pharmaceutically relevant N-alkylation and C–C bond-forming steps .

Pharmaceutical intermediates Alkylation Heterocyclic chemistry

Radiochemical Precursor: Exclusive Utility in 14C-Labeled Geraniol for ADME Tracer Studies

5-Bromo-2-methyl-2-pentene is unequivocally established as the synthetic precursor to geraniol-3-14C, a critical radiolabeled tracer employed in ADME (absorption, distribution, metabolism, excretion) studies of monoterpene indole alkaloids including catharanthine, vindoline, and quinine [1]. The biosynthesis and metabolic fate of Vinca and Cinchona alkaloids have been elucidated through incorporation studies using geraniol-3-14C prepared from this bromide [2]. Alternative C5 or C6 bromides—including prenyl bromide, 1-bromo-3-methylbutane, or 1-bromohexane—cannot serve as direct surrogates for this labeling application because the precise position of the 14C label at C3 of the geraniol skeleton is contingent upon the 5-bromo-2-methyl-2-pentene carbon framework . Substitution would alter the labeling pattern and invalidate tracer data interpretation in metabolic pathway studies.

Radiochemistry Isotopic labeling Pharmacokinetics

Heck Cyclization in (±)-Curcumene Ether Total Synthesis: 9-Step Route with Intramolecular Heck Key Transformation

A 9-step total synthesis of (±)-curcumene ether has been described starting from 5-bromo-2-methyl-2-pentene and 2-amino-5-methylphenol, achieving an overall yield of 7% with an intramolecular Heck reaction serving as the key transformation to generate a stereogenic quaternary center . This route specifically exploits the terminal bromide for oxidative addition to Pd(0) and the internal alkene for migratory insertion—a dual functionality not present in saturated bromoalkanes (e.g., 1-bromo-4-methylpentane) and geometrically misaligned in allylic bromides (e.g., prenyl bromide) [1]. The intramolecular Heck cyclization requires precise spacing between the aryl bromide (derived from 2-amino-5-methylphenol after diazotization) and the alkene; 5-bromo-2-methyl-2-pentene provides the optimal chain length for 6-exo-trig cyclization, whereas shorter (C4) or longer (C7+) analogs would favor competing ring sizes or fail to cyclize efficiently [2].

Palladium catalysis Heck reaction Natural product synthesis

5-Bromo-2-methyl-2-pentene: Optimal Research and Industrial Application Scenarios Based on Validated Differential Evidence


Sesquiterpenoid Natural Product Total Synthesis (Penifulvin A, Farnesol, Aplysiapyranoid C)

5-Bromo-2-methyl-2-pentene is the building block of choice for constructing the C5 prenyl motifs embedded within sesquiterpenoid frameworks . Its validated use in the stereoselective total synthesis of farnesol (72% yield in key Ni(0)-catalyzed coupling) and penifulvin A (dioxa-fenestrane architecture) demonstrates that no generic C5 allylic bromide can substitute without mandating complete route redesign [1]. Laboratories engaged in terpene-based medicinal chemistry, natural product derivatization, or biomimetic sesquiterpenoid synthesis should prioritize this compound when the target structure contains the 4-methyl-3-pentenyl (homoprenyl) subunit. Substitution with prenyl bromide or geranyl bromide introduces either carbon count insufficiency or excess, compromising synthetic convergence and overall yield [2].

Radiochemical Tracer Preparation (14C-Labeled Geraniol for ADME Studies)

In radiochemistry facilities conducting ADME/PK studies on monoterpene indole alkaloids (e.g., catharanthine, vindoline, quinine), 5-bromo-2-methyl-2-pentene is the mandatory precursor for geraniol-3-14C synthesis . The specific carbon framework of this bromide dictates the precise placement of the 14C label at the C3 position of the geraniol skeleton; no alternative C5 or C6 bromide can replicate this labeling pattern [1]. Procurement of this compound is non-negotiable for continuation of established biosynthetic tracer protocols, and any attempt at substitution would invalidate metabolic flux data interpretation in Vinca and Cinchona alkaloid research programs [2].

Pharmaceutical Intermediate N-Alkylation and Grignard-Mediated C–C Bond Formation

Pharmaceutical process chemistry groups synthesizing piperidine-containing drug candidates or complex alkaloid intermediates should select 5-bromo-2-methyl-2-pentene over chloro or iodo analogs for N-alkylation and organometallic transformations . The compound has been validated in the alkylation of 4-piperidone monohydrate hydrochloride to afford tertiary amine intermediates under mild KI/K2CO3 conditions, and in Grignard-mediated coupling with diethyl oxalate en route to farnesol precursors [1]. The bromo leaving group occupies the optimal cost–reactivity nexus: sufficiently reactive for efficient SN2 displacement and Grignard formation without the stability, cost, and elimination side-reaction liabilities of the iodo analog, yet substantially more reactive than the chloro analog under standard base-mediated conditions [2].

Intramolecular Heck Cyclization for Quaternary Stereocenter Construction

Synthetic chemists pursuing palladium-catalyzed intramolecular Heck cyclizations to generate stereogenic quaternary centers—as exemplified in the 9-step total synthesis of (±)-curcumene ether (7% overall yield)—require the precise C6 chain length and internal alkene geometry of 5-bromo-2-methyl-2-pentene . The compound enables 6-exo-trig cyclization after coupling with aryl components; shorter-chain analogs (C4–C5) would yield incorrect ring sizes, while longer-chain analogs (C7+) exhibit diminished exo-selectivity and competing endo pathways [1]. This chain-length specificity is particularly critical in sesquiterpenoid ether and benzofuran-type natural product syntheses where the stereochemical outcome depends on the precise tether length between the aryl palladium species and the pendant alkene [2].

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